molecular formula C9H18N2 B2978219 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane CAS No. 1195064-96-0

8-Isopropyl-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B2978219
CAS No.: 1195064-96-0
M. Wt: 154.257
InChI Key: MTHMEROBAPUNDR-UHFFFAOYSA-N
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Description

8-Isopropyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms.

Preparation Methods

The synthesis of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several methods. One notable approach involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives. This reaction yields the desired compound in moderate to high yields . Another method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .

Chemical Reactions Analysis

8-Isopropyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including cycloaddition reactions. These reactions typically involve common reagents such as acrylate and acrylic acid derivatives. The major products formed from these reactions include 3,8-diazabicyclo[3.2.1]octane and its derivatives . The compound can also participate in oxidation and reduction reactions, although specific details on these reactions are less documented.

Scientific Research Applications

8-Isopropyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications. It is primarily used as a catalyst in organic synthesis, facilitating various chemical reactions. Its unique structure makes it valuable in drug discovery, where it can be used to synthesize complex organic molecules.

Mechanism of Action

The exact mechanism of action of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane is not well-documented. its ability to act as a catalyst suggests that it interacts with molecular targets to facilitate chemical reactions. The compound’s structure, which includes two nitrogen atoms, likely plays a crucial role in its catalytic activity.

Comparison with Similar Compounds

8-Isopropyl-3,8-diazabicyclo[3.2.1]octane is structurally related to other bicyclic compounds such as 1,4-diazabicyclo[2.2.2]octane (DABCO). While both compounds contain nitrogen atoms in a bicyclic ring system, the presence of the isopropyl group in this compound distinguishes it from DABCO and other similar compounds.

Properties

IUPAC Name

8-propan-2-yl-3,8-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-7(2)11-8-3-4-9(11)6-10-5-8/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHMEROBAPUNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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